molecular formula C7H10ClNO4 B14724752 4-Ethylpyridine;perchloric acid CAS No. 5828-87-5

4-Ethylpyridine;perchloric acid

Cat. No.: B14724752
CAS No.: 5828-87-5
M. Wt: 207.61 g/mol
InChI Key: PDBRHWNSWQCKGA-UHFFFAOYSA-N
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Description

4-Ethylpyridine: is an organic compound with the molecular formula C7H9N . It is a derivative of pyridine, where an ethyl group is substituted at the fourth position of the pyridine ring. This compound is a clear, colorless to yellow liquid with a characteristic odor. Perchloric acid , on the other hand, is a strong acid with the formula HClO4 . It is known for its high oxidizing potential and is used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylpyridine can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 4-acetylpyridine. This process includes the following steps :

    Claisen Condensation: Ethyl 4-picolinate is mixed with sodium ethoxide and heated to 90-110°C. Ethyl acetate is then added dropwise to carry out the Claisen condensation reaction, forming ethyl 3-oxo-3-(4-pyridyl) propionate.

    Reduction: The ethyl 3-oxo-3-(4-pyridyl) propionate is mixed with dimethyl sulfoxide and water, followed by heating to obtain 4-acetylpyridine. This is then reduced using glycol, potassium hydroxide, and hydrazine hydrate to produce 4-ethylpyridine.

Industrial Production Methods: Industrial production of 4-ethylpyridine typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as fractional distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylpyridine N-oxide.

    Reduction: Reduction reactions can convert it to other derivatives.

    Substitution: It can participate in substitution reactions, where the ethyl group or hydrogen atoms on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Hydrazine hydrate and potassium hydroxide for reduction reactions.

    Catalysts: Palladium or nickel catalysts for hydrogenation reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-ethylpyridine involves its interaction with various molecular targets. For instance, in biodegradation, it undergoes initial hydroxylation, followed by further oxidation or reduction steps. The presence of the ethyl group influences its reactivity and interaction with enzymes and other biological molecules .

Comparison with Similar Compounds

    4-Methylpyridine: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylpyridine: Ethyl group at the second position instead of the fourth.

    Pyridine: The parent compound without any alkyl substitution.

Uniqueness: 4-Ethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 4-methylpyridine, it has a higher molecular weight and different boiling and melting points .

Properties

CAS No.

5828-87-5

Molecular Formula

C7H10ClNO4

Molecular Weight

207.61 g/mol

IUPAC Name

4-ethylpyridine;perchloric acid

InChI

InChI=1S/C7H9N.ClHO4/c1-2-7-3-5-8-6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5)

InChI Key

PDBRHWNSWQCKGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=NC=C1.OCl(=O)(=O)=O

Origin of Product

United States

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